molecular formula C23H15N3O6 B11107474 N-(dibenzo[b,d]furan-3-yl)-N-[(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide

N-(dibenzo[b,d]furan-3-yl)-N-[(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide

Cat. No.: B11107474
M. Wt: 429.4 g/mol
InChI Key: LXTJUQFMMBWTDM-UHFFFAOYSA-N
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Description

N~1~-DIBENZO[B,D]FURAN-3-YL-N~1~-[(4-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL]ACETAMIDE is a complex organic compound that features a dibenzofuran core and a nitro-substituted isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-DIBENZO[B,D]FURAN-3-YL-N~1~-[(4-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL]ACETAMIDE typically involves multi-step organic reactions. The dibenzofuran core can be synthesized through the cyclization of biphenyl derivatives, often using palladium-catalyzed reactions. The nitro-substituted isoindoline moiety is introduced via nitration reactions, followed by amide bond formation to link the two fragments .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N~1~-DIBENZO[B,D]FURAN-3-YL-N~1~-[(4-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~1~-DIBENZO[B,D]FURAN-3-YL-N~1~-[(4-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL]ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-DIBENZO[B,D]FURAN-3-YL-N~1~-[(4-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dibenzofuran core can intercalate with DNA, affecting gene expression and cellular function .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H15N3O6

Molecular Weight

429.4 g/mol

IUPAC Name

N-dibenzofuran-3-yl-N-[(4-nitro-1,3-dioxoisoindol-2-yl)methyl]acetamide

InChI

InChI=1S/C23H15N3O6/c1-13(27)24(14-9-10-16-15-5-2-3-8-19(15)32-20(16)11-14)12-25-22(28)17-6-4-7-18(26(30)31)21(17)23(25)29/h2-11H,12H2,1H3

InChI Key

LXTJUQFMMBWTDM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CN1C(=O)C2=C(C1=O)C(=CC=C2)[N+](=O)[O-])C3=CC4=C(C=C3)C5=CC=CC=C5O4

Origin of Product

United States

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